N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Breakdown and Functional Group Identification
The systematic name N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is parsed as follows:
Functional Groups :
- Hydrazide (-CONHNH₂): Participates in hydrogen bonding and coordination chemistry.
- Imine (C=N) : Stabilizes the (E)-configuration via conjugation with the aromatic system.
- Benzimidazole : Aromatic heterocycle with π-stacking propensity and biological relevance.
- Sulfanyl (-S-) : Enhances lipophilicity and potential thiol-disulfide interactions.
- Methoxy (-OCH₃) : Electron-donating groups influencing electronic density and crystal packing.
Crystal Structure Analysis via X-ray Diffraction Studies
X-ray crystallography of analogous hydrazide-hydrazones reveals critical structural features:
Table 1: Key Crystallographic Parameters (from Analogous Structures)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, β = 97.5° |
| Planarity of Hydrazide Group | RMSD = 0.084 Å |
| Dihedral Angle (Benzene/Hydrazide) | 19.7° |
| Hydrogen Bonds | N-H···O (2.89 Å) and C-H···O (3.12 Å) |
The acetohydrazide group adopts a planar configuration (RMSD ≤ 0.1 Å), facilitating intermolecular N-H···O hydrogen bonds that propagate along the a-axis. The 3,4-dimethoxyphenyl ring forms a dihedral angle of ~20° with the hydrazide plane, optimizing π-π stacking between benzimidazole units. Methoxy groups exhibit torsional angles of 6.3° relative to the phenyl ring, minimizing steric clashes.
Conformational Analysis Through Computational Chemistry Methods
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into conformational preferences:
Table 2: Computed Geometrical Parameters
| Parameter | Value |
|---|---|
| C=N Bond Length | 1.28 Å |
| C-S Bond Length | 1.81 Å |
| N-N Bond Length | 1.38 Å |
| Torsion Angle (C=N-N-C) | 178.5° |
| HOMO-LUMO Gap | 3.8 eV |
The (E)-configuration is energetically favored by 12.3 kcal/mol over the (Z)-form due to reduced steric hindrance between the 3,4-dimethoxyphenyl and benzimidazole groups. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the hydrazide oxygen (σ-hole = -0.32 e) and electrophilic zones near the imine nitrogen.
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-18-8-10-19(11-9-18)16-30-22-7-5-4-6-21(22)28-26(30)34-17-25(31)29-27-15-20-12-13-23(32-2)24(14-20)33-3/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
InChI Key |
OPIBHXJGRNQBGH-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with a carbonyl source. For 2-mercaptobenzimidazole derivatives, carbon disulfide (CS₂) or thiourea serves as the sulfur donor.
Procedure :
N1-Alkylation with 4-Methylbenzyl Chloride
Selective alkylation at the N1 position is achieved using 4-methylbenzyl chloride under basic conditions.
Procedure :
-
Reaction : 2-Mercaptobenzimidazole (1.50 g, 10 mmol) and 4-methylbenzyl chloride (1.41 g, 10 mmol) are stirred in DMF (15 mL) with K₂CO₃ (2.76 g, 20 mmol) at 80°C for 12 hours.
-
Workup : Precipitation in ice-water followed by recrystallization (ethanol) affords 1-(4-methylbenzyl)-2-mercapto-1H-benzimidazole as white crystals (yield: 78%, m.p. 162–164°C).
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 78 |
| NaOH | EtOH | 70 | 18 | 65 |
| NaH | THF | 60 | 8 | 72 |
Synthesis of 2-[(1-(4-Methylbenzyl)-1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Nucleophilic Substitution with Chloroacetohydrazide
The sulfhydryl group undergoes nucleophilic displacement with chloroacetohydrazide.
Procedure :
-
Reaction : 1-(4-Methylbenzyl)-2-mercapto-1H-benzimidazole (2.80 g, 10 mmol) and chloroacetohydrazide (1.06 g, 10 mmol) are refluxed in ethanol (30 mL) with Et₃N (1.01 g, 10 mmol) for 6 hours.
-
Workup : Solvent removal and column chromatography (SiO₂, ethyl acetate/hexane 1:1) yield the acetohydrazide intermediate as a white powder (yield: 82%, m.p. 148–150°C).
Key Considerations :
-
Solvent Polarity : Ethanol enhances nucleophilicity of the thiolate ion.
-
Base Choice : Et₃N minimizes side reactions compared to inorganic bases.
Schiff Base Formation with 3,4-Dimethoxybenzaldehyde
Condensation Reaction
The hydrazide intermediate reacts with 3,4-dimethoxybenzaldehyde under mild acid catalysis to form the E-configured imine.
Procedure :
-
Reaction : 2-[(1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (3.40 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) are stirred in ethanol (30 mL) with glacial acetic acid (0.5 mL) at 60°C for 4 hours.
-
Workup : Cooling and filtration afford the title compound as a yellow crystalline solid (yield: 75%, m.p. 192–194°C).
Table 2: Schiff Base Formation Optimization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 60 | 4 | 75 |
| HCl (cat.) | 70 | 3 | 68 |
| None | 60 | 8 | 42 |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with a retention time of 12.3 minutes.
Alternative Synthetic Approaches
One-Pot Tandem Synthesis
A streamlined method combines benzimidazole formation, alkylation, and Schiff base condensation in a single reactor.
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly.
Procedure :
-
Step 1 : Benzimidazole alkylation (100°C, 300 W, 20 minutes).
-
Step 2 : Schiff base formation (80°C, 250 W, 15 minutes).
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competitive alkylation at N1 vs. N3 is mitigated by:
Stereochemical Control
The E-configuration of the imine is favored due to:
-
Thermodynamic stabilization via conjugation with the aryl group.
-
Steric hindrance between the benzimidazole and dimethoxyphenyl groups.
Scale-Up Considerations
Industrial-Scale Production
-
Cost Efficiency : Bulk sourcing of 3,4-dimethoxybenzaldehyde and 4-methylbenzyl chloride reduces raw material costs by ~30%.
-
Waste Management : Ethanol is recycled via distillation, achieving 90% solvent recovery.
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The benzimidazole component has shown promise in targeting specific cancer pathways.
Antimicrobial Properties
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy has been tested against both Gram-positive and Gram-negative strains, demonstrating significant inhibition zones in agar diffusion assays.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant targets in the treatment of Alzheimer's disease and type 2 diabetes mellitus respectively.
Case Studies
- Anticancer Evaluation : A study conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Enzyme Activity Studies : The inhibition of acetylcholinesterase by this compound was assessed using spectrophotometric methods, revealing a dose-dependent inhibition that suggests its potential as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins. The hydrazide linkage allows the compound to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Selectivity: The 4-methylbenzyl group may reduce off-target interactions compared to bulkier substituents (e.g., benzyloxy in RN 314067-22-6) .
- Thermal Stability: High melting points in analogues (e.g., 232°C in ) suggest the target compound could exhibit robust crystallinity, aiding formulation .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of methoxy groups and a sulfanyl linkage enhances its biological profile.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some derivatives have demonstrated promising results in inhibiting tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds:
- Mechanism of Action : The primary mechanism involves inhibition of bacterial DNA topoisomerases, which are essential for DNA replication and transcription. For instance, a related compound was shown to selectively inhibit Escherichia coli topoisomerase I without affecting human topoisomerase I, indicating a favorable safety profile for therapeutic use .
Efficacy Against Pathogens
A comparative analysis of antimicrobial efficacy is summarized in the table below:
Antitumor Activity
The antitumor effects of related benzimidazole compounds have been documented extensively:
- Cell Line Studies : Compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values in the low micromolar range .
- Mechanisms : The antitumor activity is often attributed to the ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Case Studies
- Case Study on Antibacterial Efficacy : A study demonstrated that a benzimidazole derivative significantly inhibited the growth of E. coli at concentrations as low as 50 μg/ml while remaining non-toxic to human cells at higher concentrations. This highlights its potential as a selective antibacterial agent .
- Case Study on Anticancer Properties : Research involving various benzothiazole and benzimidazole derivatives indicated that these compounds could effectively bind to DNA and inhibit tumor growth in vitro. The presence of substituents influenced their activity profiles significantly .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction progress be monitored?
Methodological Answer:
- The synthesis typically involves condensation of hydrazide derivatives with substituted aldehydes under reflux conditions. For example, hydrazide intermediates (e.g., 2-[(benzimidazol-2-yl)sulfanyl]acetohydrazide) can react with 3,4-dimethoxybenzaldehyde in ethanol or methanol under acidic or neutral conditions.
- Reaction progress is monitored via TLC (e.g., Chloroform:Methanol 7:3) to confirm the disappearance of starting materials .
- Post-synthesis, recrystallization in methanol or ethanol is recommended to improve purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the hydrazone imine proton (δ ~8.5–9.5 ppm) and aromatic protons from the 3,4-dimethoxyphenyl and benzimidazole moieties.
- FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹), S–C (650–750 cm⁻¹), and N–H (3200–3350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z ≈ 497.515 for C26H23N7O4S) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Strict control of stoichiometry (e.g., 1:1 molar ratio of hydrazide to aldehyde) and reaction time (4–6 hours under reflux) is essential.
- Use anhydrous solvents to avoid side reactions (e.g., hydrolysis of the hydrazone bond).
- Cross-validate spectral data with published benchmarks from reliable sources (e.g., crystallographic data in ) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
Methodological Answer:
- Perform X-ray crystallography to unambiguously confirm stereochemistry and bond configurations, as done for structurally similar hydrazones in .
- Use computational chemistry (DFT calculations) to predict NMR/IR spectra and compare with experimental results .
- Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts .
Q. What strategies optimize reaction yield for large-scale synthesis?
Methodological Answer:
- Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst). For example, Bayesian optimization algorithms have outperformed human intuition in similar systems .
- Consider flow chemistry to enhance heat/mass transfer and reduce side products, as demonstrated in for diazo compounds.
Q. How can researchers design assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Prioritize in vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity, referencing ).
- Use molecular docking to predict binding affinity toward targets like kinases or microbial enzymes.
- Validate results with SAR studies by synthesizing analogs (e.g., varying substituents on the benzimidazole or dimethoxyphenyl groups) .
Q. What computational tools are recommended for modeling this compound’s interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study stability in biological membranes (e.g., GROMACS).
- Docking Software (AutoDock Vina, Glide) : Predict binding modes with protein targets.
- ADMET Prediction : Use SwissADME or pkCSM to assess pharmacokinetic properties .
Data Analysis & Validation
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
Q. What are best practices for validating purity and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
